N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a methoxy group, and an isoxazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the azetidine and isoxazole intermediates. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The azetidine ring can be synthesized through aza-Michael addition reactions, which involve the addition of NH-heterocycles to activated alkenes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki–Miyaura coupling and other key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylisoxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The azetidine ring can be reduced to form a more stable amine.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the azetidine ring would yield an amine derivative.
Scientific Research Applications
N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylisoxazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Due to its potential biological activities, it is being investigated for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism by which N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylisoxazole-4-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The azetidine ring, in particular, may play a key role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine and isoxazole derivatives, such as:
- 3-methoxyazetidine
- 5-methylisoxazole-4-carboxamide
- N-(4-(azetidin-1-yl)phenyl)-5-methylisoxazole-4-carboxamide
Uniqueness
What sets N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylisoxazole-4-carboxamide apart from these similar compounds is the presence of both the methoxy group and the azetidine ring, which together confer unique chemical and biological properties. This combination of functional groups allows for a broader range of chemical reactions and potential biological activities .
Properties
IUPAC Name |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-14(7-16-21-10)15(19)17-11-3-5-12(6-4-11)18-8-13(9-18)20-2/h3-7,13H,8-9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBOCNBKSYXKTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)N3CC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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